

FKGK11: A Technical Guide to its Discovery and Development

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Compound of Interest

Compound Name: FKGK11

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For Researchers, Scientists, and Drug Development Professionals

Abstract

FKGK11 is a potent and selective inhibitor of Group VIA calcium-independent phospholipase A₂ (GVIA iPLA₂), an enzyme implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This document provides a comprehensive overview of the discovery, development, and mechanism of action of **FKGK11**, intended for researchers and professionals in the field of drug development. It includes a timeline of key milestones, a summary of its inhibitory activity, detailed experimental protocols, and visualizations of relevant signaling pathways.

Discovery and Development Timeline

The development of **FKGK11** emerged from research focused on creating selective inhibitors for phospholipase A₂ (PLA₂) enzymes. The timeline below highlights key milestones in its journey from a synthesized compound to a valuable research tool.

- 2008: In a study focused on the synthesis of polyfluoro ketones for the selective inhibition of human phospholipase A₂ enzymes, 1,1,1,2,2-pentafluoro-7-phenyl-heptan-3-one, later named **FKGK11**, is identified as a selective inhibitor of GVIA iPLA₂.^[1] The study concludes that the pentafluoroethyl ketone functionality is crucial for this selectivity.^[1]

- 2012: Further research delves into the precise binding mode of fluoroketone ligands like **FKGK11** to iPLA₂.[\[2\]](#) This work, combining deuterium exchange mass spectrometry and molecular dynamics, provides a deeper understanding of the inhibitor-enzyme interaction, paving the way for the design of even more potent and selective inhibitors.[\[2\]](#)
- 2012: The therapeutic potential of **FKGK11** is demonstrated in a murine model of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. [\[2\]](#)[\[3\]](#) The study reveals that **FKGK11** administration leads to a significant reduction in the clinical severity and progression of the disease, highlighting the key role of GVIA iPLA₂ in both the onset and progression of EAE.[\[3\]](#)[\[4\]](#)
- 2013: A study reports on the development of new potent and selective polyfluoroalkyl ketone inhibitors of GVIA iPLA₂, with **FKGK11** serving as a lead compound. The introduction of a methoxy group at the para position of the phenyl group of **FKGK11** results in an even more potent inhibitor.[\[4\]](#)[\[5\]](#)
- 2014: The role of iPLA₂ in Wallerian degeneration and axon regeneration after peripheral nerve injury is investigated using **FKGK11** as a selective inhibitor.[\[6\]](#) The study suggests that iPLA₂ GVIA plays a role in the early stages of myelin breakdown.[\[6\]](#)
- 2015: Research demonstrates that **FKGK11** can inhibit lysoPC-induced TRPC6 externalization and promote re-endothelialization of carotid injuries in hypercholesterolemic mice, suggesting its potential as a therapeutic agent in cardiovascular diseases.[\[7\]](#)
- 2017: A study explores the combination therapy of an iPLA₂ inhibitor with the anticancer drug paclitaxel for ovarian cancer. **FKGK11** is shown to inhibit tumor development in a xenograft mouse model, and its combination with paclitaxel is highly effective in blocking ovarian cancer development.[\[8\]](#)[\[9\]](#)

Quantitative Data Summary

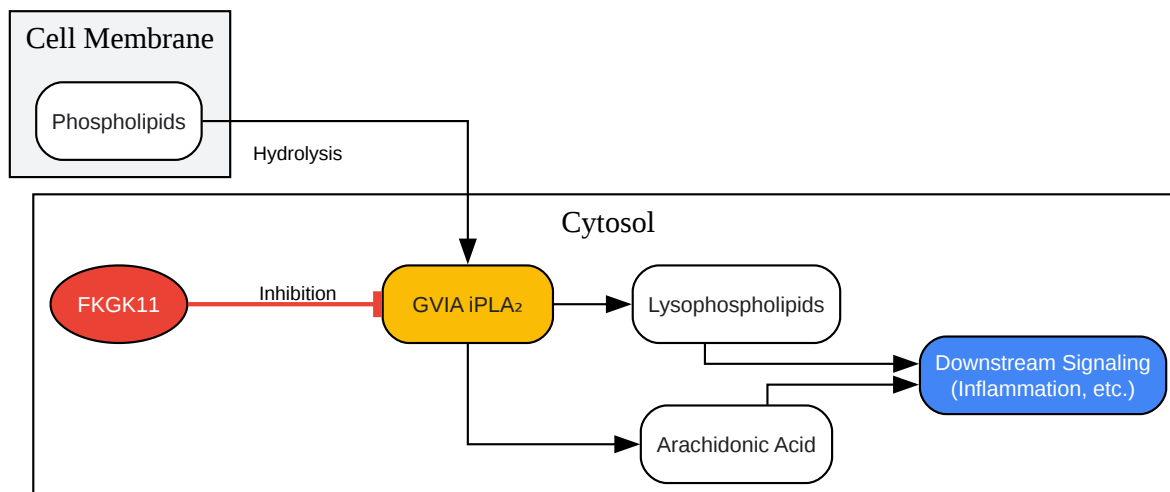
The following table summarizes the key quantitative data regarding the inhibitory activity of **FKGK11** against various phospholipase A₂ enzymes.

Parameter	Enzyme	Value	Reference
XI(50)	GVIA iPLA ₂	0.0073	[1][7]
XI(50)	GVIA iPLA ₂	0.0014	[3]
Inhibition at 0.091 mole fraction	GVIA iPLA ₂	> 95%	[6][7]
Inhibition at 0.091 mole fraction	sPLA ₂	29%	[7]
Inhibition at 0.091 mole fraction	cPLA ₂	17%	[6][7]

XI(50): The mole fraction of the inhibitor in the total substrate interface required to inhibit the enzyme activity by 50%.

Mechanism of Action

FKGK11 functions as a selective inhibitor of GVIA iPLA₂ by binding to the catalytic domain of the enzyme.[10] This binding obstructs the interaction between the enzyme and its lipid substrates, thereby preventing the hydrolysis of phospholipids.[10] The inhibition of iPLA₂ by **FKGK11** has been shown to modulate downstream signaling pathways involved in inflammation, cell proliferation, and neurodegeneration.



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Caption: **FKGD11** inhibits GVIA iPLA₂, blocking phospholipid hydrolysis.

Key Experimental Protocols

This section provides an overview of the methodologies used in key experiments involving **FKGD11**.

In Vivo Administration in a Murine Model of EAE

- Animal Model: C57BL/6 mice.
- Inhibitor Preparation: A 2 mM solution of **FKGD11** is prepared.
- Administration: Mice are given daily intraperitoneal injections of 200 μ l of the 2 mM **FKGD11** solution.^[6]

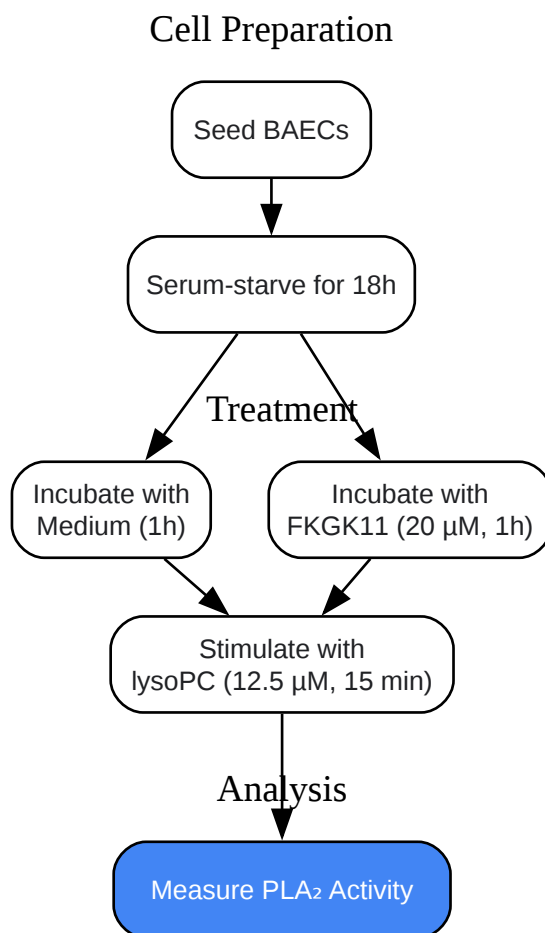
In Vivo Ovarian Cancer Xenograft Model

- Animal Model: NOD/SCID mice.

- Tumor Cell Injection: 8×10^6 HEY or SKOV3 human ovarian cancer cells are injected intraperitoneally.[\[9\]](#)
- Inhibitor Preparation: A stock solution of **FKGK11** (5.5 mol/L) is freshly diluted to 2 mmol/L in PBS before use.[\[9\]](#)
- Treatment Regimen: Starting 8-10 days after tumor cell injection, mice receive intraperitoneal injections of 200 μ L of the **FKGK11** solution three times per week for 3 to 4 weeks.[\[9\]](#)

In Vitro Inhibition of LysoPC-induced PLA₂ Activity

- Cell Line: Bovine Aortic Endothelial Cells (BAECs).
- Cell Culture: BAECs are serum-starved for 18 hours.
- Treatment: Cells are incubated with medium (control) or **FKGK11** (20 μ mol/L) for 1 hour, followed by stimulation with lysophosphatidylcholine (lysoPC) (12.5 μ mol/L) for 15 minutes.[\[7\]](#)
- Outcome Measurement: The change in PLA₂ activity is measured. In control cells, lysoPC induces an increase in PLA₂ activity, which is significantly reduced in cells pretreated with **FKGK11**.[\[7\]](#)



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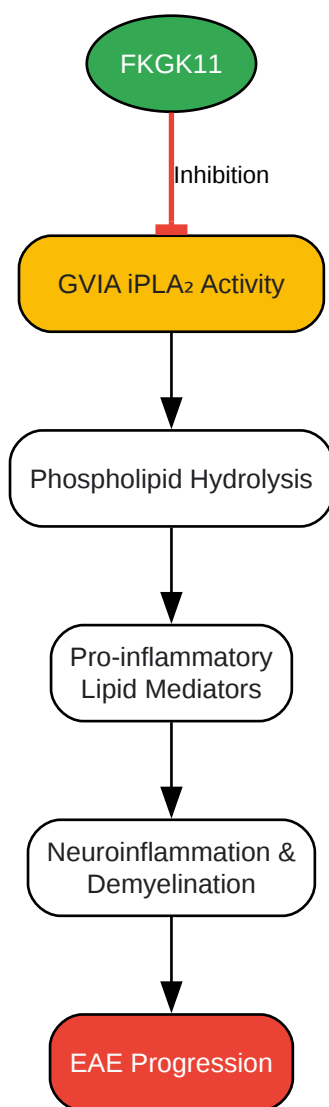
Caption: Workflow for in vitro PLA₂ activity assay with **FK GK11**.

Signaling Pathways and Therapeutic Implications

The inhibition of GVIA iPLA₂ by **FK GK11** has demonstrated therapeutic potential in various disease models by modulating specific signaling pathways.

Neuroinflammation in Experimental Autoimmune Encephalomyelitis (EAE)

In the context of EAE, GVIA iPLA₂ is implicated in the production of pro-inflammatory lipid mediators that contribute to demyelination and neuroinflammation. By inhibiting iPLA₂, **FK GK11** reduces the severity of the disease.

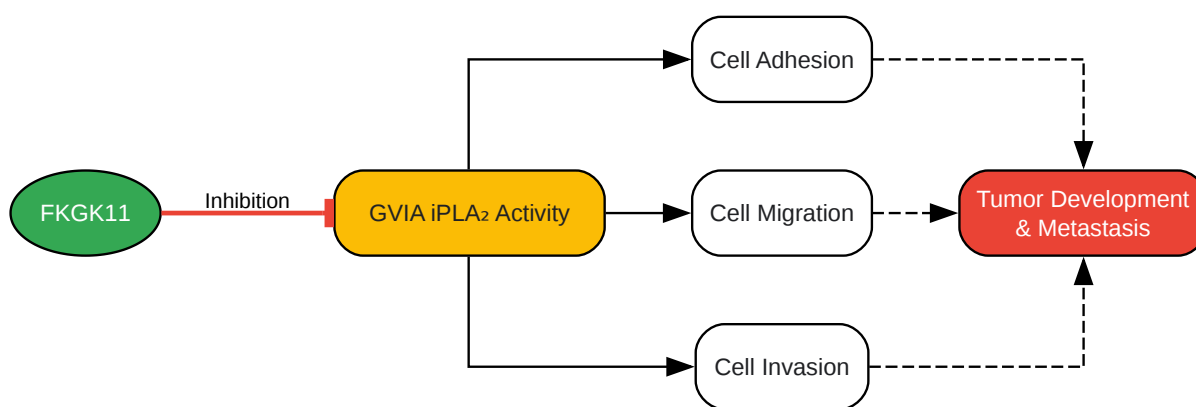


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Caption: **FKKG11**'s role in mitigating EAE progression.

Ovarian Cancer Proliferation and Metastasis

In ovarian cancer, iPLA₂ activity has been linked to processes that promote tumor growth and metastasis, such as cell adhesion, migration, and invasion. **FKKG11**, by inhibiting iPLA₂, can impede these processes.



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Caption: **FKKG11**'s impact on ovarian cancer cell processes.

Conclusion

FKKG11 has been established as a valuable chemical probe for studying the physiological and pathological roles of GVIA iPLA₂. Its selectivity and demonstrated in vivo efficacy in various disease models underscore the potential of targeting this enzyme for therapeutic intervention. Further research and development of **FKKG11** and its analogs may lead to novel treatments for inflammatory diseases, neurodegenerative disorders, and certain types of cancer.

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